molecular formula C8H8N2 B12974291 5-Ethynyl-2-methylpyridin-4-amine

5-Ethynyl-2-methylpyridin-4-amine

Cat. No.: B12974291
M. Wt: 132.16 g/mol
InChI Key: TZTYGAFZKSIRMF-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridin-4-amine is a pyridine derivative featuring a methyl group at position 2 and an ethynyl group at position 3.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-2-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-5-10-6(2)4-8(7)9/h1,4-5H,2H3,(H2,9,10)

InChI Key

TZTYGAFZKSIRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methylpyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-2-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with potassium channels and other cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethynyl-2-methylpyridin-4-amine with pyridine and pyrimidine derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural Analogues

Compound Name Core Structure Substituents (Positions) Key Functional Groups Potential Applications Reference
This compound Pyridine 2-CH₃, 5-C≡CH Ethynyl, Methyl Drug intermediates, catalysis
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine Pyridine 2-NH₂, 3-C≡C-Si(CH₃)₃, 4-OCH₃ Silyl-ethynyl, Methoxy Organic synthesis, silicon-based materials
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine 2-Cl, 4-CH₃, 5-NH₂ Chloro, Methyl Antiviral agents, kinase inhibitors
(4E)-N-methyl-5-(5-methoxy-3-pyridyl)-4-penten-2-amine Pyridine 3-OCH₃, olefinic chain Methoxy, Olefin Neurological drug candidates

Key Differences and Implications

Substituent Reactivity :

  • The ethynyl group in this compound enhances conjugation and enables click chemistry applications, unlike the silyl-ethynyl group in its analog from , which offers steric protection for selective reactions .
  • Chloro and methoxy groups in other analogs (e.g., 2-Chloro-4-methylpyrimidin-5-amine) modulate electronic properties for binding to biological targets, such as kinases or viral enzymes .

Synthetic Complexity: The Heck reaction described in is applicable to olefin-containing pyridines but would require adaptation for introducing ethynyl groups via Sonogashira coupling, a common method for terminal alkynes . Silyl-protected ethynyl groups (as in ) simplify handling but add steps for deprotection compared to unprotected ethynyl groups in the target compound .

Biological and Material Applications :

  • This compound ’s ethynyl group may facilitate bioconjugation (e.g., in antibody-drug conjugates), whereas 2-Chloro-4-methylpyrimidin-5-amine () is tailored for nucleophilic substitution in drug design .
  • Pyrimidine derivatives (e.g., 2-Chloro-4-methylpyrimidin-5-amine) often exhibit higher metabolic stability than pyridines due to their aromatic nitrogen arrangement, impacting pharmacokinetics .

Research Findings and Limitations

Physicochemical Properties

While specific data for this compound are unavailable, trends from analogs suggest:

  • Solubility: Methyl and ethynyl groups may reduce water solubility compared to methoxy or amino-substituted pyridines.
  • Stability : Ethynyl groups are prone to oxidation unless stabilized by electron-donating substituents .

Knowledge Gaps

  • No direct pharmacological or spectroscopic data for this compound were found in the evidence. Comparative studies with its silyl-protected analog () or pyrimidine derivatives () are needed to validate theoretical predictions .

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